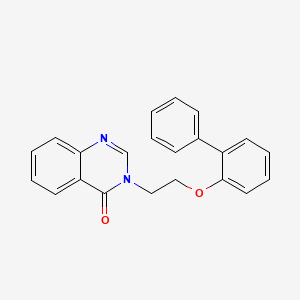
(E)-2-(4-(2-(1H-Indazol-3-yl)vinyl)phenoxy)ethyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-(4-(2-(1H-Indazol-3-yl)vinyl)phenoxy)ethyl acetate is a synthetic organic compound that features an indazole moiety linked to a phenyl group via a vinyl bridge, with an ethoxy acetate group attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(4-(2-(1H-Indazol-3-yl)vinyl)phenoxy)ethyl acetate typically involves a multi-step process:
Formation of the Indazole Core: The indazole core can be synthesized via a cyclization reaction involving o-phenylenediamine and a suitable aldehyde.
Vinylation: The indazole is then subjected to a Heck reaction with a vinyl halide to introduce the vinyl group.
Ether Formation: The phenoxy group is introduced through a nucleophilic substitution reaction with a phenol derivative.
Acetylation: Finally, the ethoxy acetate group is attached via an esterification reaction using acetic anhydride and ethanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-2-(4-(2-(1H-Indazol-3-yl)vinyl)phenoxy)ethyl acetate can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form an epoxide or a diol.
Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide for dihydroxylation.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Epoxide or diol derivatives.
Reduction: Ethyl-substituted indazole derivatives.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of (E)-2-(4-(2-(1H-Indazol-3-yl)vinyl)phenoxy)ethyl acetate involves its interaction with specific molecular targets. The indazole moiety can interact with enzymes or receptors, potentially inhibiting their activity. The vinyl group may facilitate binding to hydrophobic pockets, enhancing the compound’s overall efficacy. Pathways involved could include inhibition of kinase activity or disruption of protein-protein interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one: Similar in structure but contains an imidazole instead of an indazole.
2-{2-[(arylmethylidene)amino]-indazol-3-yl}malonate esters: Features an indazole core with different substituents.
(1H-benzo[d]imidazol-2-yl)(phenyl)methanone: Contains a benzoimidazole core.
Uniqueness
(E)-2-(4-(2-(1H-Indazol-3-yl)vinyl)phenoxy)ethyl acetate is unique due to its combination of an indazole core with a vinyl bridge and a phenoxy ethyl acetate group. This unique structure may confer specific binding properties and biological activities not seen in similar compounds.
Eigenschaften
Molekularformel |
C19H18N2O3 |
|---|---|
Molekulargewicht |
322.4 g/mol |
IUPAC-Name |
2-[4-[(E)-2-(1H-indazol-3-yl)ethenyl]phenoxy]ethyl acetate |
InChI |
InChI=1S/C19H18N2O3/c1-14(22)23-12-13-24-16-9-6-15(7-10-16)8-11-19-17-4-2-3-5-18(17)20-21-19/h2-11H,12-13H2,1H3,(H,20,21)/b11-8+ |
InChI-Schlüssel |
JBFDOMJMCKPOSV-DHZHZOJOSA-N |
Isomerische SMILES |
CC(=O)OCCOC1=CC=C(C=C1)/C=C/C2=NNC3=CC=CC=C32 |
Kanonische SMILES |
CC(=O)OCCOC1=CC=C(C=C1)C=CC2=NNC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,3-Diphenylimidazo[1,2-C]quinazoline](/img/structure/B12921083.png)
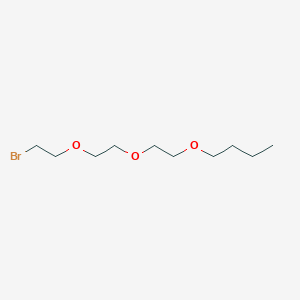
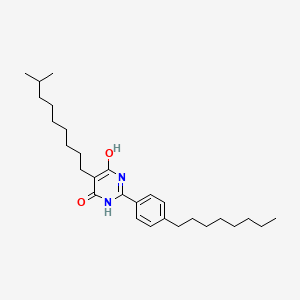
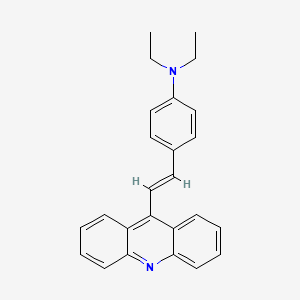
![5-(Hydroxymethyl)-3,3-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12921109.png)
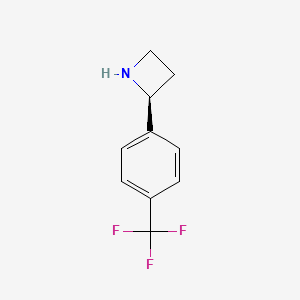
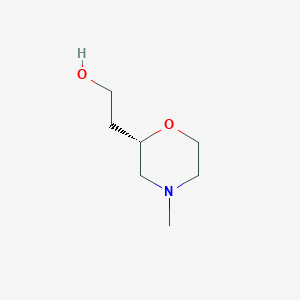
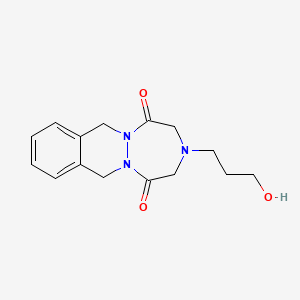
![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(3-thienyl)-](/img/structure/B12921140.png)
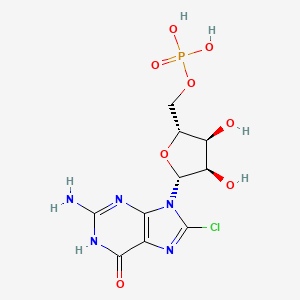
![2-(Propan-2-yl)[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B12921149.png)

